3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution at the Pyrazole Ring: Subsequent substitution reactions introduce the phenyl and methyl groups at the appropriate positions on the pyrazole ring.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.
Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonating agents are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, and carboxylic acids.
Reduction Products: Amines, alcohols, and aldehydes.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has found applications in various scientific research fields:
Medicinal Chemistry: This compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Material Science: The compound is utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target system.
Comparison with Similar Compounds
3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is compared with other similar pyrazole derivatives, such as:
Topramezone: A herbicide with a similar pyrazole core but different substituents[_{{{CITATION{{{_3{Topramezone - 3- (4,5-Dihydro-3-isoxazolyl)-2-methyl-4 ....
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of antidiabetic agents.
Uniqueness: The presence of the propan-1-amine group and the dihydrochloride salt form distinguishes this compound from others, providing unique chemical and physical properties.
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Properties
IUPAC Name |
3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWDKAQSRVUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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